7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. The molecule is substituted with a methyl group at position 7 and a propyl group at position 2 (Figure 1). This scaffold is of interest in medicinal chemistry due to its structural similarity to pharmacologically active compounds, such as the antipsychotic risperidone ().
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
7-methyl-2-propyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-7-12(15)14-8-9(2)5-6-11(14)13-10/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
DPGQVKFANMZNOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2CC(CCC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the pyrido[1,2-a]pyrimidinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents such as bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The pyrido[1,2-a]pyrimidin-4-one framework allows for diverse substitutions, which significantly influence physicochemical properties and biological activity. Key analogs include:
Physicochemical Properties
Limited data are available, but substituents critically modulate properties:
- Steric Effects : Bulky substituents at C2 (e.g., pyrazolo groups in ) may hinder rotational freedom, affecting binding kinetics.
Key Research Findings
Position-Specific Reactivity : Halogenation at C3 is straightforward, but C6 halogenation leads to side reactions, emphasizing the need for precise reaction control ().
Diverse Functionalization : The core supports alkyl, aryl, and heterocyclic substituents, enabling tailored drug design ().
Biological Template : Risperidone exemplifies how substitutions at C2 and C7 confer receptor specificity (), guiding the development of 7-methyl-2-propyl derivatives for unexplored targets.
Biological Activity
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound features a unique substitution pattern that influences its biological activity and potential therapeutic applications. Recent studies have highlighted its antimicrobial properties and interactions with various molecular targets.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.28 g/mol
- CAS Number : 2059940-64-4
The fused pyridine and pyrimidine ring system with specific substituents (methyl at the 7th position and propyl at the 2nd position) contributes to its distinct chemical reactivity and biological properties .
Antimicrobial Properties
Preliminary studies indicate that 7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one exhibits significant antimicrobial activity against various pathogenic bacteria. The mechanism of action appears to involve multiple molecular interactions, suggesting potential applications in treating bacterial infections.
Mechanistic Insights
Research suggests that the compound may operate through radical mechanisms that influence its biological effects. This complexity in interaction pathways is crucial for understanding its therapeutic potential .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substitution patterns. The following table summarizes key structural characteristics and their implications for biological activity:
| Compound Name | Structural Characteristics | Similarity Index |
|---|---|---|
| 7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one | Methyl at the 7th position | - |
| 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Intermediate in Risperidone synthesis | 0.87 |
| 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one | Different heterocyclic structure | 0.61 |
| 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | Chlorine substitution on pyridine | 0.60 |
This table indicates that the unique substitution pattern of 7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one may lead to distinct biological activities compared to similar compounds .
Case Studies and Research Findings
Several studies have examined the biological activities of derivatives of this compound. Notable findings include:
- Antimicrobial Activity : In vitro tests demonstrated significant efficacy against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
- Cytotoxicity Studies : The compound was evaluated for cytotoxic effects on leukemic cell lines under hypoxic conditions. Results showed promising activity profiles that warrant further investigation into its anticancer properties .
- Enzyme Inhibition : The compound's interaction with various enzymes has been explored; it shows potential as an inhibitor of acetylcholinesterase (ACE), which could have implications for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 7-Methyl-2-propyl-pyrido[1,2-a]pyrimidin-4-one derivatives?
- Answer: The core scaffold is synthesized via:
- C–H Bond Functionalization: Metal-free sulfenylation/selenylation using iodine under mild conditions (e.g., coupling with thiols/organodiselenides) .
- Suzuki-Miyaura Cross-Coupling: Microwave-assisted Pd-catalyzed coupling with aryl/alkyl halides for regioselective arylation (e.g., at the 3-position) .
- Halogenation: Reaction with N-halosuccinimides (e.g., NCS, NBS) to introduce halogens at the 3-position .
Q. How is the pyrido[1,2-a]pyrimidin-4-one core functionalized at C–H positions?
- Answer:
- Direct C–H Activation: Utilize iodine or transition-metal catalysts to introduce sulfenyl/selenyl groups or aryl/alkyl substituents. For example, thiophenol coupling at the 2-position achieves >85% yield .
- Microwave-Assisted Coupling: Enhances reaction efficiency in Suzuki-Miyaura cross-coupling, enabling monoarylation at specific positions (e.g., 3-iodo derivatives react selectively) .
Q. What analytical techniques are recommended for characterizing substituted pyrido[1,2-a]pyrimidin-4-ones?
- Answer:
- Structural Elucidation: 1H/13C NMR for substituent position verification (e.g., vinyl groups at 3-position show distinct splitting patterns) .
- Purity Assessment: HPLC (≥98% purity) and LC-MS for impurity profiling (e.g., risperidone-related derivatives require detection of <0.1% impurities) .
- Crystallography: X-ray diffraction for absolute configuration determination in bioactive derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during halogenation of the pyrido[1,2-a]pyrimidin-4-one scaffold?
- Answer:
- Controlled Halogenation: Use steric/electronic directing groups (e.g., methyl at 7-position) to bias reactivity. For example, 3-halo derivatives form preferentially over 6/7-position isomers with NXS reagents .
- Side Product Mitigation: Monitor for byproducts like 1,8-naphthyridin-4-ones via TLC and adjust reaction time/temperature to suppress cycloaddition pathways .
Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency for pyrido[1,2-a]pyrimidin-4-one derivatives under microwave conditions?
- Answer:
- Catalyst Selection: Pd(PPh3)4 or Pd(OAc)2 with ligand additives (e.g., SPhos) enhance coupling efficiency .
- Microwave Parameters: 100–120°C for 10–30 minutes achieves >70% conversion for 3-iodo derivatives.
- Substrate Design: Pre-functionalize the core with electron-withdrawing groups (e.g., Cl at 7-position) to activate C–I bonds .
Q. How do substituent modifications at specific positions influence inhibitory potency against aldose reductase (ALR2)?
- Answer:
- SAR Insights (Key Findings):
| Position | Substituent | Effect on ALR2 IC50 | Reference |
|---|---|---|---|
| 2 | Phenol | Micromolar activity | |
| 6/9 | Hydroxyl | Submicromolar IC50 | |
| 3 | Vinyl | Enhanced reactivity |
- Mechanistic Rationale: Hydroxyl groups at 6/9 positions form hydrogen bonds with ALR2 catalytic residues (e.g., Tyr48), while bulky 2-substituents reduce activity .
Q. What computational approaches validate the binding modes of pyrido[1,2-a]pyrimidin-4-one derivatives to therapeutic targets?
- Answer:
- Docking Simulations: Use AutoDock or Schrödinger Suite to model interactions (e.g., catechol derivatives bind ALR2 via π-π stacking with Trp111) .
- MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize candidates for synthesis .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields for C–H functionalization reactions?
- Answer: Variability arises from:
- Reagent Purity: Ensure thiols/diselenides are anhydrous to prevent side reactions .
- Catalyst Loading: Optimize iodine concentration (10–20 mol%) to balance reactivity vs. byproduct formation .
- Validation: Reproduce protocols using standardized substrates (e.g., 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
